4-Bromo-1H-pyrazole-3-carboxamide
Overview
Description
4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a carboxamide group at the 3-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
Mechanism of Action
Target of Action
4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazole-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyrazole, undergoes bromination to introduce a bromine atom at the 4-position.
Carboxylation: The brominated pyrazole is then subjected to carboxylation to introduce the carboxamide group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
4-Bromopyrazole: Shares the bromine substitution but lacks the carboxamide group.
Pyrazole-4-carboxamide: Contains the carboxamide group but without the bromine substitution.
Uniqueness: 4-Bromo-1H-pyrazole-3-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPKNPBZYQCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634786 | |
Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-65-0 | |
Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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